molecular formula C25H23NO4 B2905387 N-Fmoc-N-benzyl-D-alanine CAS No. 2137135-65-8

N-Fmoc-N-benzyl-D-alanine

Cat. No. B2905387
CAS RN: 2137135-65-8
M. Wt: 401.462
InChI Key: QFVKHZGPQOFFBR-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-N-benzyl-D-alanine is a compound that falls under the category of Fmoc-protected amino acids . Fmoc stands for fluorenylmethyloxycarbonyl, a type of protecting group used in peptide synthesis. The Fmoc group is stable towards most nucleophiles and bases . This compound is potentially useful for proteomics studies and solid phase peptide synthesis techniques .


Synthesis Analysis

Fmoc solid-phase peptide synthesis (SPPS) is the method of choice for peptide synthesis . Very-high-quality Fmoc building blocks are available at low cost because of the economies of scale arising from current multiton production of therapeutic peptides by Fmoc SPPS . Many modified derivatives are commercially available as Fmoc building blocks, making synthetic access to a broad range of peptide derivatives straightforward .


Molecular Structure Analysis

The linear formula of N-Fmoc-N-benzyl-D-alanine is C25H23NO4 . The molecular structure of this compound can be analyzed using various techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving N-Fmoc-N-benzyl-D-alanine are typically associated with peptide synthesis. The Fmoc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Scientific Research Applications

Safety and Hazards

When handling N-Fmoc-N-benzyl-D-alanine, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, and avoid ingestion and inhalation .

Future Directions

The future directions of research involving N-Fmoc-N-benzyl-D-alanine could involve its use in the synthesis of novel peptides for therapeutic applications . The development of more efficient and environmentally friendly methods for peptide synthesis is also a promising area of research .

Mechanism of Action

Mode of Action

The Fluoren-9-ylmethoxy carbonyl (Fmoc) group is a common protecting group used in peptide synthesis . It protects the amino group during the synthesis process and is removed under basic conditions when no longer needed.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH of the environment could significantly impact the compound’s function.

properties

IUPAC Name

(2R)-2-[benzyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-17(24(27)28)26(15-18-9-3-2-4-10-18)25(29)30-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23H,15-16H2,1H3,(H,27,28)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVKHZGPQOFFBR-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)N(CC1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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